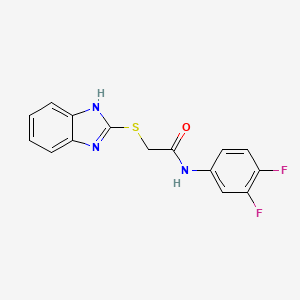

2-(1H-benzimidazol-2-ylthio)-N-(3,4-difluorophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

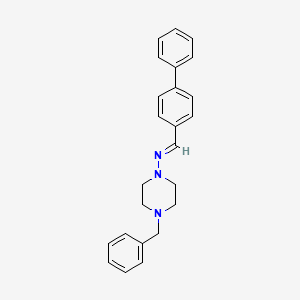

Synthesis Analysis

The asymmetric synthesis of novel derivatives, including those related to 2-(1H-benzimidazol-2-ylthio)-N-(3,4-difluorophenyl)acetamide, involves several key steps. A notable approach includes the reduction of o-nitrobenzyl oxime ethers with borane in the presence of oxazaborolidenes, followed by the reaction of amines with 2-chloroacetyl chloride and thiobenzimidazole to yield the target compounds with high yields (Łączkowski, 2013).

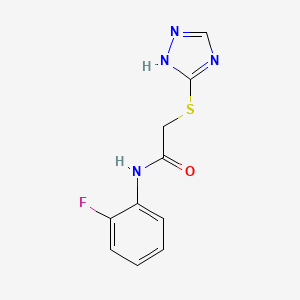

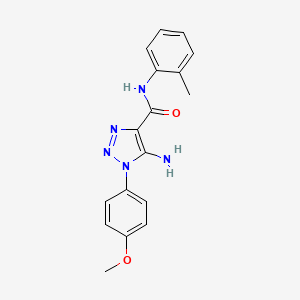

Molecular Structure Analysis

The molecular structure of derivatives akin to 2-(1H-benzimidazol-2-ylthio)-N-(3,4-difluorophenyl)acetamide has been elucidated through various spectroscopic methods. Techniques such as 1H NMR, FTIR (Fourier Transform Infrared Spectroscopy), MS (Mass Spectroscopy), and elemental analysis confirm the structures of synthesized compounds, highlighting the importance of the benzimidazole core and substituent groups in defining their chemical behavior (Duran & Canbaz, 2013).

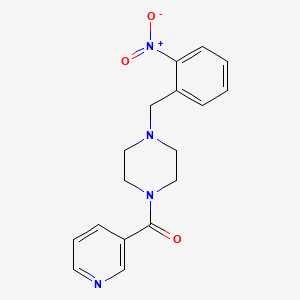

Chemical Reactions and Properties

Compounds featuring the benzimidazole motif, such as 2-(1H-benzimidazol-2-ylthio)-N-(3,4-difluorophenyl)acetamide, exhibit a variety of chemical reactions due to their rich electron system. These reactions include nucleophilic substitution and the formation of complexes with metals, which are critical for their application in creating more complex molecular architectures. The presence of the benzimidazole group contributes significantly to the chemical stability and reactivity of these molecules (Shibuya et al., 2018).

Aplicaciones Científicas De Investigación

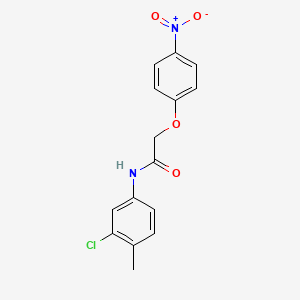

Corrosion Inhibition

One of the key applications of benzimidazole derivatives, including compounds structurally related to 2-(1H-benzimidazol-2-ylthio)-N-(3,4-difluorophenyl)acetamide, is in the field of corrosion inhibition. These compounds have been shown to effectively inhibit corrosion in carbon steel within acidic environments, demonstrating high efficiency at low concentrations. Their inhibitory action is attributed to adsorption onto the metal surface, forming a protective layer that reduces corrosion rates significantly (Rouifi et al., 2020).

Antimicrobial Activity

Benzimidazole derivatives also exhibit significant antimicrobial activity. Notably, specific substitutions on the benzimidazole ring enhance their potency against resistant bacterial strains, such as Methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest potential for developing new antimicrobial agents based on this scaffold (Chaudhari et al., 2020).

Antioxidant Properties

In the field of lubricants, certain benzimidazole derivatives have been synthesized and tested as antioxidants for local base oil. These compounds were found to improve the oxidation stability of base oils, indicating their potential as effective antioxidants in industrial applications (Basta et al., 2017).

Propiedades

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)-N-(3,4-difluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F2N3OS/c16-10-6-5-9(7-11(10)17)18-14(21)8-22-15-19-12-3-1-2-4-13(12)20-15/h1-7H,8H2,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWXACLSEBHSLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-benzimidazol-2-ylsulfanyl)-N-(3,4-difluorophenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(4-biphenylyloxy)-6-methyl-2-pyrimidinyl]morpholine](/img/structure/B5540292.png)

![N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5540295.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5540310.png)

![N-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5540334.png)

![1-[2-methoxy-4-(methylthio)benzoyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5540342.png)

![1-{3-[(4-fluorobenzyl)thio]propanoyl}-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5540347.png)

![9-ethyl-4-hydroxy-11-(trifluoromethyl)-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-2(1H)-one](/img/structure/B5540364.png)